2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide
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Overview
Description
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a chloro group, a cyanoethyl group, and a phenyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide typically involves the condensation of 2-chloropyridine-3-carboxylic acid with N-(1-cyanoethyl)-N-phenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction Reactions: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), room temperature.
Major Products Formed
Substitution Reactions: N-substituted derivatives.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Phenolic derivatives.
Scientific Research Applications
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and neurological disorders.
Industry: In the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide
- 2-chloro-N-(1-cyanoethyl)-N-propylacetamide
- 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide
Uniqueness
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-11(10-17)19(12-6-3-2-4-7-12)15(20)13-8-5-9-18-14(13)16/h2-9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKPWDLVHIXNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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